Product packaging for 11-Deoxy prostaglandin F2alpha(Cat. No.:CAS No. 36969-91-2)

11-Deoxy prostaglandin F2alpha

Cat. No.: B3393637
CAS No.: 36969-91-2
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-APRRXLQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Eicosanoid Biology

Eicosanoids are a large family of signaling molecules derived from the twenty-carbon polyunsaturated fatty acid, arachidonic acid. creative-proteomics.com These lipid mediators, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are crucial players in a vast array of physiological and pathological processes. creative-proteomics.comresearchgate.net They are not stored pre-formed in cells but are synthesized on demand in response to various stimuli. The synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. creative-proteomics.com

The cyclooxygenase (COX) pathway is one of the major routes for arachidonic acid metabolism, leading to the production of prostanoids—a subclass of eicosanoids that comprises prostaglandins and thromboxanes. frontiersin.org These molecules are potent, locally acting mediators that regulate a wide range of biological functions, including inflammation, pain, fever, blood pressure, and reproductive processes. creative-proteomics.comresearchgate.net Prostaglandin (B15479496) F2alpha (PGF2alpha) is a prominent member of the prostanoid family, and its 11-deoxy analog represents a significant modification within this class of compounds. ontosight.ai

Overview of Prostaglandin F2alpha (PGF2alpha) Isomers and Analogs

Prostaglandin F2alpha (PGF2alpha) is a naturally occurring prostaglandin characterized by its specific stereochemistry, which is critical for its biological activity. ontosight.ai Isomers of PGF2alpha, such as 8-epi-PGF2alpha and F2-isoprostanes, can be formed non-enzymatically through free radical-catalyzed peroxidation of arachidonic acid and are considered markers of oxidative stress. nih.govwikipedia.org

In addition to its natural isomers, a wide variety of synthetic analogs of PGF2alpha have been developed for research and therapeutic purposes. wikipedia.org These analogs often feature structural modifications designed to enhance potency, selectivity for specific receptors, or metabolic stability. Common modifications include changes to the alkyl side chains, substitution of atoms within the core ring structure, and alterations of the functional groups. Examples of PGF2alpha analogs include latanoprost, bimatoprost, and travoprost, which are used in the treatment of glaucoma. wikipedia.org The 11-deoxy modification, which involves the removal of the hydroxyl group at the 11th carbon position, is a key example of a structural alteration that significantly impacts the compound's biological profile. caymanchem.comscbt.com

Significance of 11-Deoxy Modifications in Prostanoid Research

The removal of the hydroxyl group at the 11-position of the prostaglandin scaffold is a significant strategy in prostanoid research. This modification can lead to several important changes in the molecule's properties. The absence of the 11-hydroxyl group can alter the compound's three-dimensional structure, which in turn can affect its binding affinity and selectivity for different prostanoid receptors. scbt.com

Furthermore, the 11-hydroxyl group can be a site for metabolic inactivation. Therefore, its removal can increase the metabolic stability of the compound, leading to a longer duration of action. scbt.com The study of 11-deoxy analogs, such as 11-deoxy PGF2alpha, provides valuable insights into the structure-activity relationships of prostanoids and helps in the design of more specific and stable ligands for prostanoid receptors. This is crucial for developing research tools to probe the function of individual receptor subtypes and for the development of new therapeutic agents. ontosight.ai

Scope and Objectives of Academic Inquiry

Academic inquiry into 11-Deoxy prostaglandin F2alpha primarily focuses on elucidating its unique chemical and biological properties and understanding its role as a pharmacological tool. The key objectives of research in this area include:

Synthesis and Chemical Characterization: Developing efficient synthetic routes for 11-Deoxy PGF2alpha and its derivatives and thoroughly characterizing their chemical and physical properties. nih.govoup.com

Pharmacological Profiling: Determining the binding affinities of 11-Deoxy PGF2alpha for the various prostanoid receptors (FP, EP, DP, IP, and TP receptors) and characterizing its functional activity as an agonist or antagonist at these receptors. caymanchem.comnih.gov

Structure-Activity Relationship Studies: Comparing the biological activities of 11-Deoxy PGF2alpha with its parent compound, PGF2alpha, and other analogs to understand the role of the 11-hydroxyl group in receptor recognition and activation.

Investigation of Biological Effects: Studying the physiological and pathophysiological effects of 11-Deoxy PGF2alpha in various in vitro and in vivo models to uncover its potential roles in different biological systems. caymanchem.com

Development as a Research Tool: Utilizing 11-Deoxy PGF2alpha as a selective pharmacological tool to investigate the specific functions of prostanoid receptor subtypes in health and disease. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O4 B3393637 11-Deoxy prostaglandin F2alpha CAS No. 36969-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-APRRXLQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164745
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36969-91-2
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36969-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxy-prostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036969912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-, (5Z,9α,13E,15S)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile of 11 Deoxy Prostaglandin F2alpha

Chemical Structure and Nomenclature

11-Deoxy prostaglandin (B15479496) F2alpha is a synthetic analog of PGF2alpha. caymanchem.comscbt.com The systematic IUPAC name for this compound is (Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid. nih.gov It is also referred to as 9α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid. caymanchem.com The key structural feature that distinguishes it from PGF2alpha is the absence of a hydroxyl group at the C-11 position of the cyclopentane (B165970) ring.

Physicochemical Properties

The physicochemical properties of 11-Deoxy prostaglandin F2alpha are summarized in the table below.

PropertyValueSource
Molecular FormulaC20H34O4 caymanchem.comscbt.com
Molecular Weight338.5 g/mol caymanchem.comscbt.com
Physical StateA solution in methyl acetate caymanchem.com
CAS Number37786-06-4 caymanchem.comscbt.com

Synthesis and Derivatization

The synthesis of 11-deoxy prostaglandins (B1171923) can be achieved through various chemical routes. One common starting material for the synthesis of related compounds is the methyl ester of 11-deoxyprostaglandin F2alpha. nih.gov For instance, 11-deoxyprostacyclin (B14409030) has been prepared in a three-stage process from this starting material. nih.gov Another approach described in the literature for a related analog involves an aldol-type condensation as a key step. oup.com Derivatization of 11-Deoxy PGF2alpha can be performed for analytical purposes, such as the preparation of esters for gas chromatography-mass spectrometry (GC-MS) analysis.

Chemical Synthesis Strategies and Analog Design

Synthetic Analog Development of 11-Deoxy Prostaglandin (B15479496) F2α

The development of synthetic analogs of 11-Deoxy Prostaglandin F2α is aimed at creating molecules with enhanced therapeutic properties and reduced side effects. This involves systematic structural modifications and a deep understanding of the stereochemical requirements for biological activity.

The rationale behind modifying the structure of 11-Deoxy Prostaglandin F2α is to improve its pharmacological profile. Key modifications often focus on the omega chain of the molecule. For instance, the introduction of a ring structure within the omega chain has been a significant area of research. google.com This modification has been explored in derivatives of various prostaglandins (B1171923), including PGA, PGB, PGD, PGE, and PGF. google.com The goal of such changes is to develop therapeutically effective and physiologically acceptable derivatives with reduced side effects, such as ocular irritation. google.com

One notable example is the development of 17-phenyl-18,19,20-trinor-PGF2α derivatives, which have shown promise for therapeutic applications. google.com The introduction of a phenyl ring, optionally substituted with alkyl or alkoxy groups, represents a key structural alteration. google.com Further modifications can include the introduction of heteroatoms into the ring-substituted omega chain. google.com These structural changes are guided by the need to enhance the interaction of the analog with its target receptors while minimizing off-target effects. For example, some prostaglandin analogs, like carboprost, can activate other related receptors, such as the EP3 receptor, leading to undesirable side effects. nih.gov Therefore, designing selective agonists is a primary objective. nih.gov

Analog ClassStructural ModificationRationaleExample Derivative
Omega Chain Modified AnalogsIntroduction of a ring structure in the omega chainImprove therapeutic efficacy and reduce side effects17-phenyl-18,19,20-trinor-PGF2α
Substituted Phenyl Ring AnalogsAddition of alkyl or alkoxy groups to the phenyl ringFine-tune receptor binding and pharmacokinetic propertiesVaries based on specific substituent
Heteroatom-Containing AnalogsIncorporation of heteroatoms (e.g., O, N, S) into the omega chainAlter polarity and metabolic stabilityNot specified

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is paramount. The synthesis of prostaglandin analogs requires precise control over multiple chiral centers. For instance, the synthesis of PGF2α involves establishing the correct configuration at four or more stereocenters on the cyclopentane (B165970) ring and its side chains. researchgate.net

A key challenge is to achieve high levels of control over both relative and absolute stereochemistry. researchgate.net Modern synthetic methods often employ catalyst-controlled reactions to achieve this. For example, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction has been used to create cyclopentyl intermediates with three contiguous stereocenters in high enantiomeric excess (99% ee) and as a single diastereoisomer. researchgate.netacs.orgnih.govresearchgate.net The absolute stereochemistry of the cyclopentane core in this approach is dictated by the choice of the catalyst's ligand. acs.orgnih.govresearchgate.net The final stereocenters are often installed through subsequent reactions like Pd-catalyzed Tsuji-Trost alkylation and iodolactonization. acs.orgnih.govresearchgate.netuniversityofgalway.ie The ability to produce a single desired stereoisomer is crucial, as different stereoisomers can have vastly different biological activities.

General Principles of Prostaglandin F2α Chemical Synthesis

The total synthesis of prostaglandins has been a significant achievement in organic chemistry, with various strategies developed over the years. These range from classic, multi-step approaches to more modern, efficient catalyst-controlled routes.

The first total synthesis of Prostaglandin F2α, reported by E.J. Corey in 1969, is a landmark in organic synthesis. synarchive.comyoutube.com This approach, often referred to as the "bicyclo[2.2.1]heptane approach," starts from a bicyclic system. youtube.com A key feature of Corey's synthesis is the strategic cleavage of a bond within this bicyclic framework to establish the stereochemistry of the cyclopentane ring. youtube.com

The synthesis involves several key reactions, including a Diels-Alder reaction, a Baeyer-Villiger oxidation, and an iodolactonization step. youtube.com The Corey lactone, a key intermediate in this synthesis, possesses three or four stereocenters on the cyclopentane fragment, which serves as a scaffold for attaching the two side chains of the prostaglandin molecule. researchgate.net This classic synthesis, while lengthy, provided a foundational methodology for the preparation of prostaglandins and their analogs. synarchive.comnih.govnih.gov

Key Steps in Corey's Synthesis of PGF2α:

StepReaction TypePurpose
1Diels-Alder ReactionFormation of the initial bicyclic framework
2Baeyer-Villiger OxidationIntroduction of a lactone functionality
3IodolactonizationFurther functionalization and stereochemical control
4Side Chain InstallationAttachment of the alpha and omega side chains

More recent synthetic strategies focus on improving efficiency and stereocontrol through the use of catalysts. These catalyst-controlled routes often lead to shorter and more elegant syntheses of prostaglandins. researchgate.net

One prominent example is a route that utilizes a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling. researchgate.netacs.orgnih.govresearchgate.net This reaction couples a racemic bicyclic allyl chloride with an alkenyl boronic ester to form a key cyclopentyl intermediate with three contiguous stereocenters. researchgate.netacs.orgnih.govresearchgate.net The absolute stereochemistry is controlled by the chiral ligand on the rhodium catalyst. researchgate.netacs.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of intermediates for various prostaglandin analogs, including bimatoprost, latanoprost, and fluprostenol (B1673476). researchgate.netacs.orgresearchgate.net

Another innovative approach involves an organocatalytic aldol (B89426) cascade reaction of succinaldehyde (B1195056) using proline as the catalyst. researchgate.net This single step creates a bicyclic enal with high enantiomeric excess (98% ee), providing a versatile intermediate for the synthesis of PGF2α and its analogs in fewer steps compared to traditional methods. researchgate.net These modern approaches highlight the power of catalysis in streamlining the synthesis of complex natural products.

Preparation of Radiosynthesized Prostaglandin Analogs for Research

Radiolabeled prostaglandin analogs are invaluable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), which allow for the non-invasive study of biological processes. The synthesis of these radiolabeled compounds requires specialized techniques to incorporate a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule.

The preparation of a ¹¹C-labeled PGF2α analogue has been achieved using an improved method for Stille reactions with [¹¹C]methyl iodide. researchgate.netresearchgate.net This involves the coupling of a suitable precursor with the radiolabeled methyl iodide to introduce the ¹¹C isotope. Similarly, fluorine-18 can be incorporated into prostaglandin analogs. For example, the radiosynthesis of ¹⁸F-labeled reboxetine (B1679249) analogs, which are used for imaging the norepinephrine (B1679862) transporter, involves a two-step process: incorporation of ¹⁸F into a precursor molecule followed by deprotection. researchgate.net These radiosynthesized analogs enable researchers to visualize the distribution and binding of prostaglandin derivatives in living organisms, providing crucial information for drug development and understanding their mechanisms of action.

11C-Labeling Methods for Receptor Studies

The short half-life of carbon-11 (¹¹C, t½ ≈ 20.4 minutes) makes it an ideal radionuclide for in vivo imaging with Positron Emission Tomography (PET), enabling non-invasive studies of receptor distribution and kinetics in living subjects. windows.net While direct ¹¹C-labeling of 11-Deoxy prostaglandin F2alpha is not extensively documented, methods developed for structurally similar prostaglandin F2α (PGF2α) analogs provide a clear blueprint for such syntheses. These methods are crucial for creating PET radiotracers to study prostaglandin receptors in various tissues, including the brain. sci-hub.seismni.org

A prominent strategy for incorporating ¹¹C into prostaglandin analogs is the Palladium-mediated Stille cross-coupling reaction. sci-hub.seismni.org This reaction typically involves the coupling of an organostannane precursor with [¹¹C]methyl iodide ([¹¹C]MeI). sci-hub.seismni.orgacs.org Researchers have successfully synthesized a ¹¹C-labeled PGF2α analogue, 17-(3-[¹¹C]methylphenyl)-18,19,20-trinor-PGF2α isopropyl ester, for the investigation of prostaglandin receptors. sci-hub.seismni.org The synthesis starts with a stannylated prostaglandin precursor which is then reacted with [¹¹C]MeI. sci-hub.se

Key to the success of these radiosyntheses is the optimization of reaction conditions to achieve high radiochemical yield (RCY) and specific activity within a short time frame. sci-hub.seismni.org An improved method for the Stille reaction utilized a palladium complex (Pd₂(dba)₃) with a phosphine (B1218219) ligand (P(o-Tol)₃) and a copper(I) chloride/potassium carbonate additive in a dimethylformamide (DMF) solvent. sci-hub.se This approach has proven effective for the rapid and efficient synthesis of ¹¹C-labeled prostaglandin analogs. sci-hub.seismni.orgacs.org Such techniques allow for the production of radiotracers with high purity, suitable for clinical PET studies. acs.orgnih.gov

Table 1: Synthesis of a ¹¹C-Labeled PGF2α Analogue for Receptor Studies

Parameter Finding Source(s)
Radiotracer 17-(3-[¹¹C]methylphenyl)-18,19,20-trinor-PGF2α isopropyl ester sci-hub.seismni.org
Labeling Method Palladium-mediated Stille cross-coupling reaction sci-hub.seismni.org
¹¹C Source [¹¹C]Methyl Iodide ([¹¹C]MeI) sci-hub.seismni.orgacs.org
Precursor Stannylated prostaglandin analogue sci-hub.se
Catalyst System Pd₂(dba)₃/P(o-Tol)₃ with CuCl/K₂CO₃ additive sci-hub.se
Solvent Dimethylformamide (DMF) sci-hub.se
Synthesis Time ~30 minutes post End of Bombardment (EOB) sci-hub.seismni.org
Radiochemical Yield (decay-corrected) 34% sci-hub.seismni.org
Specific Activity ~100 GBq/µmol sci-hub.seismni.orgacs.org

| Radiochemical Purity | >95% | sci-hub.seismni.orgacs.org |

Tritium-Labeling for Binding and Transport Investigations

Tritium (B154650) (³H) labeling is a cornerstone technique for in vitro receptor binding and transport studies due to the long half-life of the isotope and the high specific activity that can be achieved. nih.govCurrent time information in Bangalore, IN. While specific literature on the direct tritium labeling of this compound is scarce, the extensive use of tritiated PGF2α ([³H]PGF2α) in binding assays provides a robust framework for investigating the receptor interaction of its 11-deoxy analog. revvity.comoup.com

[³H]PGF2α is widely employed as a radioligand in competitive binding assays to determine the affinity of unlabeled compounds for the PGF2α receptor (FP receptor). oup.comnih.gov In these assays, a fixed concentration of [³H]PGF2α competes with varying concentrations of an unlabeled ligand, such as this compound, for binding to receptor preparations, often derived from tissues like the bovine corpus luteum. oup.com Research has shown that the removal of the hydroxyl group at the C-11 position of PGF2α to form 11-Deoxy PGF2α results in little change in its binding affinity for the bovine FP receptor. oup.com This indicates that [³H]PGF2α is a suitable tool for characterizing the binding properties of 11-Deoxy PGF2alpha at this receptor.

The general procedure for such binding studies involves incubating the receptor source with [³H]PGF2α and the competitor compound, followed by separation of bound from free radioligand and quantification via liquid scintillation counting. nih.gov Scatchard plot analysis of the data from these experiments can reveal the dissociation constant (Kd) and the concentration of binding sites (Bmax). nih.gov

Furthermore, tritium-labeled prostaglandins are instrumental in studying prostaglandin transport across cell membranes. revvity.comrevvity.com The prostaglandin transporter (PGT) mediates the uptake of prostaglandins into cells for subsequent metabolic inactivation. frontiersin.orgoup.com Studies investigating the function and regulation of PGT often utilize tritiated prostaglandins to measure transport rates. oup.com Although direct studies with tritiated 11-Deoxy PGF2alpha are not documented, the principles of these transport assays are applicable. Such investigations are critical for understanding how the cellular uptake of prostaglandins influences their availability to activate membrane receptors.

Table 2: Application of Tritiated Prostaglandins in Binding and Transport Studies

Application Method Key Findings / Principles Source(s)
Receptor Binding Assay Competitive Radioligand Binding [³H]PGF2α is used to determine the binding affinity (IC₅₀) of unlabeled analogs like 11-Deoxy PGF2α to the FP receptor. Removal of the C-11 hydroxyl group has little effect on binding to the bovine FP receptor. oup.comnih.gov
Binding Kinetics Scatchard Analysis Analysis of equilibrium binding data from assays using [³H]PGF2α reveals the dissociation constant (Kd) and binding site concentration (Bmax). nih.gov
Prostaglandin Transport Cellular Uptake Assays Tritiated prostaglandins (e.g., [³H]PGE₂) are used to measure uptake via the prostaglandin transporter (PGT), which is crucial for prostanoid clearance and signal termination. revvity.comrevvity.comoup.com

| Radioimmunoassay (RIA) | Competitive Immunoassay | Tritium-labeled prostaglandin conjugates can serve as tracers in RIAs to quantify prostaglandin levels in biological samples. | Current time information in Bangalore, IN. |

Molecular Mechanisms of Action and Receptor Pharmacology

Prostaglandin (B15479496) F Receptor (FP Receptor) Interactions

The biological effects of 11-deoxy-PGF2α are primarily mediated through its interaction with the FP receptor, a member of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgwikipedia.org

Characterization of FP Receptor Binding

Studies have shown that 11-deoxy-PGF2α exhibits a notable affinity for specific receptor subtypes, which contributes to the nuanced modulation of cellular responses. scbt.com Research on bovine luteal membranes indicates that the removal of the hydroxyl group at the C-11 position, as is the case with 11-deoxy-PGF2α, results in little change in binding affinity to the FP receptor compared to PGF2α. oup.com This suggests that the C-11 hydroxyl group is not critical for the binding of the ligand to the FP receptor. oup.com The hydrophobic regions of 11-deoxy-PGF2α are thought to enhance its interaction with membrane lipids, facilitating efficient transmembrane signaling. scbt.com

It is important to note that while 11-deoxy-PGF2α primarily acts as an agonist at the FP receptor, it has also been identified as a thromboxane (B8750289) A2 (TP) receptor agonist. nih.govresearchgate.net

G Protein Coupling and Signal Transduction Pathways

Upon binding of an agonist like 11-deoxy-PGF2α, the FP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. frontiersin.orgbinasss.sa.cr The FP receptor is known to couple to multiple G protein families, including Gαq/11, Gα12/13, and Gαi. frontiersin.orgnih.govnih.gov This promiscuous coupling allows for the activation of diverse and complex intracellular signaling cascades. nih.gov

A primary and well-established signaling pathway for the FP receptor involves its coupling to G proteins of the Gαq/11 family. oup.comnih.govscholaris.ca Activation of Gαq/11 by the agonist-bound FP receptor leads to the stimulation of phospholipase C beta (PLCβ). frontiersin.orgaoa.orgnih.govnih.gov PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scholaris.cafrontiersin.org

The generation of IP3 is a critical step in the mobilization of intracellular calcium. oup.com IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, which functions as an intracellular calcium store. researchgate.net This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. frontiersin.orgnih.govresearchgate.netnih.gov This elevation in intracellular calcium is a key event in mediating many of the physiological effects of FP receptor activation, such as smooth muscle contraction. nih.gov

In addition to the canonical Gαq/11 pathway, the FP receptor also couples to Gα12/13 and Gαi proteins. frontiersin.orgnih.govnih.gov Studies have shown that for the FP receptor, Gαq binding can impede the coupling and activation of Gα13. nih.gov Conversely, Gα13 does not appear to significantly affect Gαq coupling to the FP receptor. nih.gov The FP receptor demonstrates a more robust response to Gα13 compared to Gα12. nih.gov

Coupling to Gαi has also been observed, and in some cellular contexts, both Gαq and Gαi are required for the full spectrum of PGF2α-mediated effects, such as the upregulation of COX-2 expression and the induction of a calcium response in myometrial cells. frontiersin.orgnih.gov The Gβγ subunits, presumed to originate from Gαi, can also participate in downstream signaling. frontiersin.org

Downstream Signaling Cascades

The activation of the various G protein pathways by the FP receptor initiates a cascade of downstream signaling events.

The Gαq/11-PLCβ-IP3-Ca2+ pathway leads to the activation of various calcium-dependent enzymes, including protein kinase C (PKC) and calmodulin-modulated myosin light chain kinase. wikipedia.orgnih.gov The Gα12/13 pathway is primarily linked to the activation of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton and cell motility. oup.com

Furthermore, FP receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, through both Gαq-dependent and independent mechanisms. aoa.orgoup.com In some instances, this involves the transactivation of the epidermal growth factor receptor (EGFR). aoa.orgoup.com Downstream of these cascades, various transcription factors can be activated, leading to changes in gene expression. These include members of the NF-κB, CREB, and C/EBP-β families. frontiersin.org The activation of these signaling networks ultimately culminates in diverse cellular responses, such as inflammation, cell proliferation, and tissue remodeling. frontiersin.orgfrontiersin.orgnih.govscispace.com

Table 1: G Protein Coupling and Downstream Effectors of the FP Receptor

G Protein Family Primary Effector Key Second Messengers/Downstream Events
Gαq/11 Phospholipase C Beta (PLCβ) Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Increased intracellular Ca2+, Protein Kinase C (PKC) activation
Gα12/13 RhoGEFs (e.g., PDZRhoGEF) Activation of Rho GTPases, Cytoskeletal rearrangement
Gαi Adenylyl Cyclase (inhibition) Decreased cAMP, Gβγ subunit signaling

This table is based on established GPCR signaling paradigms and specific findings related to the FP receptor. frontiersin.orgnih.govnih.govscholaris.caaoa.orgoup.com

Table 2: Compound Names Mentioned in the Article

Compound Name
11-Deoxy prostaglandin F2alpha
Prostaglandin F2alpha
Prostaglandin D2
Prostaglandin E2
Thromboxane A2
Inositol 1,4,5-trisphosphate
Diacylglycerol

Thromboxane A2 Receptor (TP Receptor) Agonism by this compound

This compound is recognized as an agonist of the Thromboxane A2 (TP) receptor. nih.govresearchgate.net The TP receptor, a G protein-coupled receptor, has two isoforms, TPα and TPβ, which differ in their C-terminal tails. oup.com Activation of the TP receptor can lead to the stimulation of the phospholipase C pathway, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction. nih.gov Studies have shown that the effects of this compound can be mimicked by other TP receptor agonists and inhibited by TP receptor antagonists. physiology.org The human TPα isoform is known to couple to Gq and G11 proteins. wikigenes.org

Interactive Data Tables

Table 1: Effects of Prostaglandin F2α on Intracellular Signaling Pathways in Myometrial Cells

Signaling MoleculeEffect of PGF2α TreatmentTime Point of Maximal EffectReference
NF-κB (p65 subunit)Increased activation15 min nih.gov
p38 MAPKIncreased activation15 min nih.gov
ERK MAPKIncreased activation15 min nih.gov
Phospho-CREBIncreased levels30 min nih.gov
COX-2Upregulation of expression6 hours nih.gov

Ion Channel Modulation

Beyond its interactions with prostanoid receptors, 11-deoxy-PGF2α has been identified as a modulator of specific ion channels, representing a distinct mechanism of action.

Research has identified 11-deoxy-PGF2α as a potent activator of TREK-2 (TWIK-related K+ channel 2), a two-pore-domain potassium (K2P) channel. nih.govresearchgate.netnih.gov A screening of a bioactive lipid library found that 11-deoxy-PGF2α activates TREK-2 channels with an EC₅₀ of approximately 0.294 µM. nih.govresearchgate.netnih.govmedchemexpress.com This activation is likely a direct interaction with the channel, as it was observed in excised membrane patches. nih.govresearchgate.netnih.govacs.org The activation of TREK-2 channels in dorsal root ganglion (DRG) c-fiber nociceptors leads to a reduction in calcium influx, suggesting a role in modulating neuronal excitability and pain perception. nih.govresearchgate.netnih.gov

In contrast to its effect on TREK-2, 11-deoxy-PGF2α has been shown to inhibit the closely related K2P channel, TREK-1 (TWIK-related K+ channel 1). nih.govresearchgate.netnih.govmedchemexpress.com This dual and opposing activity on two different members of the TREK channel family highlights a complex pharmacological profile. nih.govresearchgate.netresearchgate.net The differential modulation of TREK-1 and TREK-2 suggests that 11-deoxy-PGF2α could have varied effects in different tissues depending on the relative expression of these channels. nih.govresearchgate.net

Modulation of TREK Channels by this compound

Ion Channel Effect of 11-deoxy-PGF₂α EC₅₀ / IC₅₀ (µM)
TREK-2 Activation ~0.294
TREK-1 Inhibition Not specified

Data sourced from studies on recombinant channels. nih.govmedchemexpress.com

Structure-Activity Relationship Studies for Prostanoid Receptor Binding

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For 11-deoxy-PGF2α, these studies provide insight into the molecular features governing its interaction with prostanoid receptors.

A key finding from SAR studies is the critical role of the C-11 hydroxyl group for potent activity at the FP receptor. nih.gov The removal of this group, as in 11-deoxy-PGF2α, significantly diminishes its biological activity compared to the natural prostaglandins (B1171923) PGE1 and PGF1α. nih.gov This suggests that the C-11 hydroxyl group is essential for high-affinity binding within the FP receptor.

Further SAR studies on 11-deoxy prostaglandin derivatives have revealed other important structural determinants:

Epimerization at C-15: In 11-deoxy-PGE1, changing the stereochemistry at the C-15 position from the natural configuration converted its vasodepressor and bronchodilator effects to vasopressor and bronchoconstrictor activities. nih.gov

Methylation at C-15: The introduction of a methyl group at the C-15 position of 11-deoxy-PGF1α increased and prolonged its vasopressor and bronchoconstrictor effects. nih.gov

Substitution at C-9: The nature of the substituent at the C-9 position influences the biological response. A keto or β-hydroxy group resulted in vasodepressor and bronchodilator activity, while an α-hydroxy group led to vasopressor and bronchoconstrictor actions. nih.gov

ω-Side Chain Extension: Extending the lower side chain by two methylene (B1212753) groups drastically reduced the activity of 11-deoxy-PGF1α and its derivatives. nih.gov

These findings underscore that small structural modifications to the 11-deoxy prostaglandin scaffold can lead to significant changes in biological activity and even result in opposing pharmacological profiles. nih.gov

Cellular and Tissue Specific Physiological Roles Non Clinical Focus

Regulation of Smooth Muscle Contractility

11-Deoxy-PGF2α is a potent agonist that induces smooth muscle contractions in various isolated animal tissues. chemicalbook.comcaymanchem.cominterpriseusa.comglpbio.com Its effects have been particularly noted in vascular and respiratory smooth muscle preparations.

Studies in Isolated Animal Tissues (e.g., Rabbit Aorta, Dog Saphenous Vein, Guinea Pig Trachea)

Research has consistently demonstrated that 11-deoxy-PGF2α is a more potent contractile agent than its parent compound, Prostaglandin (B15479496) F2α (PGF2α), in several isolated smooth muscle tissues. chemicalbook.comcaymanchem.cominterpriseusa.comglpbio.com Specifically, studies on spirally-cut preparations of the rabbit aorta, dog saphenous vein, and guinea-pig trachea have shown its significant vasoconstrictor and bronchoconstrictor effects. chemicalbook.comcaymanchem.cominterpriseusa.comglpbio.comnih.gov The contractile responses induced by 11-deoxy-PGF2α in these tissues are mediated through thromboxane-sensitive systems. nih.gov In comparison to another thromboxane (B8750289) agonist, U-46619, 11-deoxy-PGF2α is reported to be approximately 20% less potent. chemicalbook.comcaymanchem.com

The activity of 11-deoxy-PGF2α and other prostanoids on these tissues suggests the presence of specific prostanoid receptors. For instance, in the rabbit aorta, the contractile actions of various prostaglandin analogues, including those of PGF2α, appear to be mediated by a single type of prostanoid receptor. nih.gov In the guinea-pig trachea, the situation is more complex, with evidence suggesting the presence of at least three types of prostanoid receptors: a thromboxane-sensitive system mediating contraction, a PGE-sensitive system also mediating contraction, and a PGE-sensitive system mediating relaxation. nih.gov

Reproductive Physiology in Non-Human Models

11-Deoxy-PGF2α plays a multifaceted role in reproductive physiology, with studies in various animal models highlighting its involvement in luteolysis, uterine contractility, and embryo implantation.

Luteolytic Activity in Animal Models (e.g., Pseudopregnant Rabbits)

Prostaglandins (B1171923), particularly PGF2α, are recognized as the primary luteolytic factors in many non-primate mammals, including the rabbit. bioscientifica.com While direct studies focusing solely on the luteolytic activity of 11-deoxy-PGF2α are less common, its close structural and functional relationship to PGF2α suggests a potential role in corpus luteum regression. In pseudopregnant rabbits, the administration of PGF2α induces luteolysis, characterized by a decrease in progesterone (B1679170) secretion. nih.govpsu.edu This process involves an auto-amplification loop where PGF2α activates enzymes like cyclooxygenase-2 (COX-2), leading to further prostaglandin synthesis within the corpus luteum. bioscientifica.commdpi.com Given that 11-deoxy-PGF2α is a potent PGF2α analogue, it is plausible that it could exert similar luteolytic effects, although this requires more specific investigation. It's noteworthy that an FP agonist, fluprostenol (B1673476), which is a metabolically stable analog of PGF2α, has been shown to have a luteolytic effect. qichen-lab.info

Mechanisms of Uterine Contractility and Activation in Cell Culture or Animal Models

Prostaglandins are crucial for regulating myometrial contractility. physiology.orgplos.org 11-Deoxy-PGF2α, acting as a thromboxane A2 (TxA2) receptor (TP) agonist, is known to induce uterine contractions. qichen-lab.infonih.gov This contractile effect is considered important for processes such as embryo spacing. qichen-lab.infonih.gov The actions of prostaglandins on the uterus are mediated by specific G-protein coupled receptors. researchgate.net The receptors for PGF2α (FP) and TxA2 (TP) are known to exclusively mediate uterine contractility. qichen-lab.inforesearchgate.net In human myometrial cells, PGF2α has been shown to increase inflammation and the expression of COX-2, a key enzyme in prostaglandin synthesis, through the activation of its FP receptor. nih.gov This suggests a complex interplay of signaling pathways that regulate uterine activation. nih.gov

Influence on Embryo Implantation and Spacing in Murine Models

Successful embryo implantation and proper spacing along the uterine horns are critical for a successful pregnancy in many species. nih.gov Research in murine models has shed light on the role of 11-deoxy-PGF2α in these processes. In mice with a deficiency in the lysophosphatidic acid receptor 3 (Lpar3), which exhibit embryo crowding, the administration of 11-deoxy-PGF2α has been shown to partially alleviate this condition. nih.gov This effect is attributed to its ability to induce uterine contractions, which are thought to help in the even distribution of embryos. qichen-lab.infonih.gov

Furthermore, in Lpar3-deficient females, treatment with 11-deoxy-PGF2α, in combination with Prostaglandin E2 (PGE2) and a stable analogue of Prostacyclin (PGI2), not only helped in dispersing the clustered implantation sites but also increased the number of successful implantation sites and ultimately the litter size at birth. nih.gov This indicates that while PGE2 and PGI2 can restore on-time implantation, the contractile activity provided by the TP agonist 11-deoxy-PGF2α is crucial for proper embryo spacing. qichen-lab.infonih.gov

Roles in Inflammatory Processes

Prostaglandins are key mediators of inflammation. oncotarget.com They are produced in abundance during inflammatory responses and contribute to the various signs of inflammation. oncotarget.com The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2. physiology.orgoncotarget.com COX-2 is inducible by inflammatory stimuli and is responsible for the increased production of prostaglandins during inflammation. oncotarget.com

In the context of uterine physiology, PGF2α has been shown to promote inflammatory signaling in human myometrial cells. nih.gov It can increase the activation of pro-inflammatory transcription factors like NF-κB and MAP kinases, and upregulate the expression of inflammatory cytokines and chemokines. nih.gov Given that 11-deoxy-PGF2α is a potent PGF2α analogue, it is likely to share these pro-inflammatory properties. Its ability to activate thromboxane receptors, which are also implicated in inflammatory processes, further supports this notion. The inflammatory response mediated by prostaglandins is a critical component of various physiological and pathological processes, including parturition. nih.gov

Modulation of Inflammatory Signaling Pathways in Cellular Models

Prostaglandins are key mediators in the intricate process of inflammation. ontosight.ainih.gov They are produced at sites of inflammation and can have both pro- and anti-inflammatory effects depending on the specific prostaglandin, the receptors it binds to, and the cellular context. nih.govnih.gov While the broader prostaglandin family, including PGE2 and PGD2, has been extensively studied for its role in modulating inflammatory pathways, specific data on the direct modulation of inflammatory signaling pathways by 11-Deoxy prostaglandin F2alpha in cellular models is not extensively detailed in the currently available research. nih.govnih.gov However, it is known to be a more potent synthetic analog of PGF2α, which is itself involved in inflammatory processes. caymanchem.comnih.gov For instance, PGF2α can trigger inflammatory responses in human myometrial cells through the activation of NF-κB and MAP kinase pathways. nih.gov The production of PGF2α has also been observed to change significantly during inflammatory responses, and its serum concentrations, along with the oxidative stress marker 8-isoprostane, have been associated with renal function in certain kidney diseases. oncotarget.com

General Prostaglandin Involvement in Immune Cell Modulation

Prostaglandins play a multifaceted role in regulating the function of various immune cells. binasss.sa.crnih.gov They can influence the development, maturation, and activation of immune cells, thereby shaping the nature and magnitude of an immune response. nih.govnih.gov Different prostaglandins can have opposing effects; for example, PGE2 can both promote and inhibit inflammatory responses depending on the receptor it activates. nih.gov It can foster the development of Th1 and Th17 cells, which are involved in pro-inflammatory responses, but it can also suppress Th1 differentiation and B-cell functions. nih.gov Similarly, PGD2 has been shown to have both pro- and anti-inflammatory effects, capable of inducing the accumulation of immune cells but also inhibiting the recruitment of dendritic cells and neutrophils. semanticscholar.org PGF2α, the parent compound of this compound, is known to be involved in modulating immune responses, with evidence suggesting its role in maintaining antibody production and proliferation of B cells. clinexprheumatol.org

Involvement in Cellular Proliferation and Differentiation

The influence of prostaglandins extends to the fundamental cellular processes of proliferation and differentiation.

Impact of 11beta-PGF2alpha on Cancer Cell Survival Pathways in Vitro

While direct studies on this compound's impact on cancer cell survival are limited, research on its stereoisomer, 11β-prostaglandin F2α (11β-PGF2α), provides significant insights. 11β-PGF2α is a bioactive metabolite that can be produced from PGD2 by the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.govnih.gov In breast cancer models, 11β-PGF2α has been shown to stimulate the prostaglandin F receptor (FP receptor), leading to the induction of Slug expression. nih.gov This signaling cascade has been linked to increased survival of carcinoma cells. nih.govnih.gov Specifically, treatment of MCF-7 breast cancer cells engineered to express the FP receptor with 11β-PGF2α resulted in the phosphorylation of ERK and CREB, which are key signaling molecules in cell survival pathways. nih.gov These findings suggest that the metabolic activity of enzymes like AKR1C3 can generate FP receptor ligands such as 11β-PGF2α, which in turn promote cancer cell survival. nih.gov

Table 1: Effects of 11β-PGF2α on Breast Cancer Cells in Vitro

Cell Line Treatment Observed Effect Signaling Pathway Implicated Reference

Contributions to Fibrotic Processes in Experimental Systems

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process in which prostaglandins have been implicated. nih.gov The parent compound, PGF2α, is known to promote fibrosis. nih.gov In the context of lung fibrosis, PGF2α signaling has been shown to drive fibroblast proliferation and collagen production. nih.govnih.gov Studies on related deoxy-prostaglandin analogs have provided some information. For instance, a selective EP4 agonist, 11-deoxy-PGE1, was found to promote glomerulosclerosis and tubulointerstitial fibrosis in a diabetic mouse model, suggesting a pro-fibrotic role in the kidney. oncotarget.comoncotarget.com Conversely, in studies of airway injury, 11-deoxy-PGE2 demonstrated a potential therapeutic role by decreasing fibroplastic activity in the mucosal wound bed. selfhacked.com Furthermore, the PGF2α analog fluprostenol has been reported to have anti-fibrotic effects on human trabecular meshwork cells. researchgate.net These varied findings highlight the complex and context-dependent role of prostaglandin analogs in fibrotic processes.

Influence on Platelet Activation Signaling Pathways (related analogs)

Prostaglandins are critical regulators of platelet function, with some promoting and others inhibiting platelet aggregation. mdpi.com Research has indicated the involvement of 11-Deoxy prostaglandin F1α, a related compound, in the regulation of the platelet activation signaling pathway. mdpi.comresearchgate.net This pathway is essential for maternal immune tolerance and placental development during pregnancy. mdpi.com In studies related to early pregnancy in cattle, an increase in 11-Deoxy prostaglandin F1α was observed, suggesting its role in modulating platelet activity. mdpi.comresearchgate.net Furthermore, studies on chemically stable prostaglandin analogs have shown that modifications to the prostaglandin structure, such as those in 11-deoxy analogs, can result in high affinity for prostaglandin receptors on platelets, thereby influencing platelet activation. nih.gov For example, certain 11-deoxy-PGE1 derivatives have been shown to induce platelet aggregation. nih.gov A stereoisomer of PGF2α, 9α,11β-PGF2, which is metabolized from PGD2, has been shown to inhibit platelet aggregation. nih.govmdpi.com

Table 2: Investigated Roles of 11-Deoxy Prostaglandin Analogs in Cellular Processes

Compound/Analog Biological Process Experimental System Observed Effect Reference
11β-PGF2α Cancer Cell Survival Breast cancer cells (in vitro) Promotes survival via FP receptor/ERK/CREB nih.gov
11-deoxy-PGE1 Fibrosis Diabetic mouse kidney Promotes glomerulosclerosis and tubulointerstitial fibrosis oncotarget.comoncotarget.com
11-deoxy-PGE2 Fibrosis Airway injury model Decreases fibroplastic activity selfhacked.com
11-Deoxy prostaglandin F1α Platelet Activation Early pregnancy in cattle Increased levels suggest a modulatory role mdpi.comresearchgate.net

Analytical Methodologies for Prostaglandin and Analog Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of prostaglandins (B1171923). It separates compounds based on their physical and chemical properties, allowing for the isolation of specific prostaglandins from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis and quality control of prostaglandin (B15479496) analogs. researchgate.net For synthetic prostaglandins like 11-Deoxy prostaglandin F2alpha, which is a more potent analog of Prostaglandin F2alpha (PGF2α), HPLC is used to assess purity and quantify the active compound in pharmaceutical preparations. caymanchem.comscbt.com

Reversed-phase HPLC, often using a C18 column, is commonly employed for separating various prostaglandin analogs. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acid modifier like trifluoroacetic acid to improve peak shape. researchgate.net Detection is frequently performed using UV-Vis detectors, as the chromophores in prostaglandin molecules allow for detection at low UV wavelengths (around 210-280 nm). mdpi.com

Method validation for HPLC analysis of prostaglandins includes assessing linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov For instance, a validated HPLC method for latanoprost, a PGF2α analog, demonstrated linearity in a concentration range of 0.0125–1 μg/mL with a correlation coefficient of 0.999. researchgate.net Such methods ensure that the purity and concentration of compounds like this compound can be determined accurately.

Table 1: HPLC Method Parameters for Prostaglandin Analog Analysis

ParameterDescriptionExample Value/RangeReference
ColumnStationary phase used for separationReversed-phase C18 (e.g., Agilent Eclipse XDB-C-18, 150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile PhaseSolvent mixture that moves the analyte through the columnAcetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid researchgate.net
Flow RateThe speed at which the mobile phase passes through the column1.0 mL/min researchgate.net
DetectionMethod used to visualize the separated compoundsUV-Vis at 210 nm researchgate.net
Linearity RangeThe concentration range over which the detector response is proportional to analyte concentration0.0125 - 1 µg/mL researchgate.net

Immunoassay-Based Methods

Immunoassays utilize the specific binding of antibodies to antigens to quantify substances. They are known for their high sensitivity and are particularly useful for measuring low-concentration analytes in biological fluids.

Radioimmunoassay (RIA) is a classic and highly sensitive technique used to quantify prostaglandin metabolites in biological samples like plasma and urine. oup.commedrxiv.org Since primary prostaglandins like PGF2α are rapidly metabolized, assays often target more stable metabolites to get a reliable measure of prostaglandin biosynthesis. glowm.com Key metabolites measured include 13,14-dihydro-15-keto-PGF2α (PGFM) and the bicyclic metabolite of PGE2, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2. oup.comresearchgate.net

For example, RIA has been used to measure elevated levels of PGFM in the plasma of burn patients, where concentrations were found to be about 10-fold higher than in control adults. oup.com Similarly, RIA has been employed in studies of human pregnancy and parturition to quantify urinary metabolites as an index of prostaglandin synthesis. medrxiv.orgmedrxiv.org These assays can be performed directly on plasma or urine samples, sometimes without the need for prior extraction or chromatography, simplifying the analytical process. researchgate.net

Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and specificity for identifying and quantifying molecules. metwarebio.com It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

For prostaglandin analysis, LC-MS/MS is a particularly effective method. metwarebio.comfrontiersin.org It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov This approach allows for the simultaneous quantification of multiple eicosanoids, including various prostaglandins and their metabolites, in complex biological samples like serum, sputum, and bronchoalveolar lavage fluid. frontiersin.orgescholarship.org The method's high sensitivity allows for detection at very low concentrations, with limits of quantification often in the picogram per milliliter (pg/mL) range. frontiersin.org For instance, a validated UHPLC-MS/MS method for 8-iso-prostaglandin F2α achieved a limit of detection of 17.6 pg/mL. frontiersin.org Deuterated internal standards are often used in MS-based methods to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects. scbt.com

Table 2: Performance of LC-MS/MS Method for 8-iso-PGF2α Quantification

Performance MetricResultReference
Linearity (R²)0.99 nih.gov
Recovery>85% nih.gov
Intra-day Variability (%CV)3.9% to 4.5% nih.gov
Inter-day Variability (%CV)4.3% to 5.7% nih.gov
Accuracy (Spiked Recovery)95.5%–101.8% frontiersin.org

Molecular and Biochemical Assays for Enzyme and Receptor Activity

While the methods above directly quantify the compound, molecular assays provide indirect information by measuring the expression of genes that encode for the enzymes and receptors involved in the prostaglandin's synthesis and signaling pathways.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative real-time PCR (RT-qPCR), is a standard technique for analyzing the gene expression of key components in the prostaglandin pathway. nih.govulaval.ca This method does not measure this compound directly but instead quantifies the mRNA levels of the enzymes responsible for its synthesis and the receptors through which it exerts its biological effects. nih.gov

For example, RT-PCR can be used to measure the expression of cyclooxygenase (COX) enzymes, which catalyze the initial step in prostaglandin synthesis, and specific synthases like aldo-keto reductases (e.g., AKR1C3) that produce PGF2α. nih.govnih.gov Furthermore, the expression of the PGF2α receptor (FP receptor, encoded by the PTGFR gene) can be analyzed to understand the tissue's or cell's sensitivity to PGF2α and its analogs. nih.goved.ac.uk Studies have used RT-PCR to show that PGF2α can up-regulate the expression of COX-2 and various cytokines, indicating a feedback mechanism in inflammatory signaling. nih.govnih.gov The reaction conditions for RT-qPCR are carefully optimized, and gene expression levels are typically normalized to a constitutively expressed housekeeping gene, such as GAPDH, for accurate relative quantification. nih.govbioscientifica.com

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a cornerstone technique for evaluating the expression and phosphorylation status of proteins within signaling pathways activated by prostaglandin analogs like this compound. This method allows researchers to quantify changes in specific protein levels, providing insights into the molecular mechanisms underlying cellular responses.

The general procedure for Western blotting involves several key steps. nih.gov First, cells or tissues are lysed to extract total proteins. nih.gov The concentration of the extracted protein is then determined to ensure equal loading of samples for comparison. nih.gov The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose. oup.commdpi.com The membrane is then incubated with primary antibodies that specifically recognize the target protein or its phosphorylated form. oup.com Following this, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. researchgate.net Finally, a chemiluminescent substrate is applied, and the resulting light signal, proportional to the amount of protein, is detected and quantified. oup.commdpi.com

In the context of prostaglandin signaling, Western blotting has been instrumental in elucidating the downstream effects of F-series prostaglandins. For instance, studies on prostaglandin F2alpha (PGF2α), a structurally related compound, have utilized Western blotting to demonstrate the activation of key signaling molecules. Treatment of human myometrial cells with PGF2α led to the increased phosphorylation of the p65 subunit of NF-κB, as well as the MAP kinases p38 and ERK, indicating the activation of these pro-inflammatory pathways. nih.govfrontiersin.org Furthermore, an increase in the expression of cyclooxygenase-2 (COX-2) protein was observed following PGF2α treatment. nih.govfrontiersin.org

Similarly, in human endometrial adenocarcinoma cells, PGF2α stimulation resulted in a significant increase in the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR). oup.com In C2C12 myotubes, PGF2α treatment led to dose-dependent increases in the phosphorylation of extracellular receptor kinase (ERK)1/2, p70S6 kinase (p70S6K), and eukaryotic initiation factor 4G (eIF4G), without affecting Akt phosphorylation. researchgate.net These findings highlight the power of Western blotting in dissecting the specific signaling cascades initiated by prostaglandins.

While direct Western blotting studies on this compound are not as extensively documented in the provided results, the methodologies applied to its close analog, PGF2α, are directly transferable. Such studies would involve treating relevant cell types with this compound and then performing Western blots for key signaling proteins known to be involved in prostaglandin pathways, such as those mentioned above (e.g., ERK, p38, NF-κB) and their phosphorylated forms.

Table 1: Examples of Proteins Analyzed by Western Blotting in Prostaglandin F2α Signaling Studies

Target ProteinPhosphorylation SiteCell TypeObserved Effect of PGF2αReference
p65 (NF-κB)-Human myometrial cellsIncreased phosphorylation nih.govfrontiersin.org
p38 (MAPK)-Human myometrial cellsIncreased phosphorylation nih.govfrontiersin.org
ERK (MAPK)-Human myometrial cellsIncreased phosphorylation nih.govfrontiersin.org
COX-2-Human myometrial cellsIncreased expression nih.govfrontiersin.org
EGFRTyrosineHuman endometrial adenocarcinoma cellsIncreased phosphorylation oup.com
ERK1/2Thr202/Tyr204C2C12 myotubesIncreased phosphorylation researchgate.net
p70S6KThr389 and Thr421/Ser424C2C12 myotubesIncreased phosphorylation researchgate.net
eIF4GSer1108C2C12 myotubesIncreased phosphorylation researchgate.net
AktSer473C2C12 myotubesNo change in phosphorylation researchgate.net
CREB-Human myometrial cellsIncreased phosphorylation nih.govfrontiersin.org
C/EBP-β-Human myometrial cellsIncreased expression nih.govfrontiersin.org

Cell-Based Assays for Signal Transduction

Cell-based assays are crucial for understanding the functional consequences of receptor activation by ligands such as this compound. These assays allow for the investigation of downstream signaling events in a biologically relevant context.

Prostaglandins, including this compound, exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. nih.gov The binding of a prostaglandin to its receptor initiates a cascade of intracellular events, known as signal transduction. nih.gov

A common signaling pathway activated by F-series prostaglandins involves the Gq protein, which in turn activates phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses.

One key method to study this pathway is the measurement of inositol phosphate (B84403) accumulation. For instance, in human endometrial adenocarcinoma tissue explants, treatment with PGF2α led to a significant increase in total IP3 release, confirming the activation of the PLC pathway. oup.com

Another important signaling pathway activated by prostaglandins involves the mitogen-activated protein kinase (MAPK) cascade. oup.com Cell-based assays can be used to measure the phosphorylation and activation of MAPK family members like ERK1/2. In Ishikawa cells, which are derived from a human endometrial adenocarcinoma, PGF2α treatment resulted in the phosphorylation of ERK1/2. oup.com This phosphorylation was found to be dependent on both the MAPK kinase (MEK) and PLC signaling cascades, as demonstrated by the use of specific inhibitors. oup.com

Furthermore, cell-based assays can be employed to assess the transcriptional regulation induced by prostaglandin signaling. For example, the activation of transcription factors like NF-κB, CREB, and C/EBP-β can be investigated. nih.govfrontiersin.org In human myometrial cells, PGF2α was shown to increase the activation of these transcription factors, leading to the upregulation of pro-inflammatory genes such as COX-2, IL-6, and IL-8. nih.govfrontiersin.org

Although specific cell-based assay data for this compound is limited in the provided search results, it is known to be a thromboxane (B8750289) A2 receptor agonist. researchgate.net Therefore, cell-based assays for this compound would likely focus on signaling pathways downstream of the thromboxane A2 receptor, which also couples to Gq and activates the PLC/IP3/Ca2+ pathway.

Table 2: Overview of Cell-Based Assays for Prostaglandin Signal Transduction

Assay TypeMeasured ParameterExample ProstaglandinCell TypeKey FindingsReference
Inositol Phosphate AccumulationTotal IP3 releasePGF2αHuman endometrial adenocarcinoma explantsPGF2α induced a significant increase in IP3 release. oup.com
ERK Phosphorylation AssayPhosphorylated ERK1/2 levelsPGF2αIshikawa cellsPGF2α stimulated ERK1/2 phosphorylation via MEK and PLC pathways. oup.com
Transcription Factor Activation ArrayActivation of cAMP/Calcium dependent transcription factorsPGF2αHuman myometrial cellsPGF2α upregulated CREB and C/EBP. nih.govfrontiersin.org
Real-Time PCRmRNA levels of target genesPGF2αHuman myometrial cellsPGF2α increased mRNA levels of COX-2, IL-8, and IL-6. nih.govfrontiersin.org
Proliferation Assay (BrdU incorporation)DNA synthesisPGF2αIshikawa cellsPGF2α's effect on proliferation was assessed. oup.com

Conclusion and Future Research Directions

Summary of Current Understanding of 11-Deoxy Prostaglandin (B15479496) F2alpha

11-Deoxy prostaglandin F2alpha is a synthetic analog of PGF2α, meaning it is not naturally produced in biological systems. Its synthesis is a result of chemical manufacturing processes. The key structural difference from PGF2α is the absence of a hydroxyl group at the carbon-11 (B1219553) position of the cyclopentane (B165970) ring. This modification significantly influences its biological activity.

The primary and most well-documented physiological role of this compound is its potent agonistic activity on smooth muscle cells. caymanchem.comscbt.com Research has demonstrated that it is a more potent contractor of various smooth muscle tissues, including the rabbit aorta, dog saphenous vein, and guinea pig trachea, when compared to the naturally occurring PGF2α. This potent contractile effect underscores its utility as a tool in pharmacological studies investigating smooth muscle physiology and the mechanisms of prostaglandin action.

While the precise, detailed mechanism of action is an area requiring further investigation, it is understood that this compound exerts its effects by acting as an agonist at prostaglandin F2α (FP) receptors. wikipedia.org Like PGF2α, its binding to these receptors is presumed to initiate a cascade of intracellular signaling events that ultimately lead to an increase in intracellular calcium concentration, a key trigger for smooth muscle contraction. The specifics of its binding affinity and selectivity for the FP receptor in comparison to other prostanoid receptors are not extensively detailed in publicly available research.

Due to its synthetic nature, there are no known pathological conditions directly associated with endogenous levels of this compound. However, its potent bioactivity suggests that its exogenous administration could potentially mimic or exacerbate conditions related to excessive smooth muscle contraction.

The therapeutic potential of this compound itself has not been a major focus of clinical research. Instead, research into PGF2α analogs has largely concentrated on other derivatives for therapeutic applications, such as in ophthalmology for the treatment of glaucoma or in reproductive medicine. nih.gov

Analytical methods for the detection and quantification of prostaglandins (B1171923), such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are applicable to this compound. nih.gov These techniques are crucial for quality control in its synthesis and for its detection in experimental settings.

Gaps in Knowledge and Unanswered Questions

Despite its utility as a research tool, significant gaps remain in the comprehensive understanding of this compound. A primary unanswered question is the detailed molecular mechanism underlying its enhanced potency compared to PGF2α. While it is known to be an FP receptor agonist, the specific conformational changes it induces in the receptor and the subsequent downstream signaling events that lead to its heightened contractile effect are not fully elucidated.

Furthermore, a comprehensive receptor binding profile is lacking. Detailed studies on its affinity and selectivity for the various prostanoid receptor subtypes would provide a clearer picture of its pharmacological specificity and potential off-target effects.

The in vivo effects and metabolic fate of this compound are also not well-documented. Understanding its pharmacokinetics and how it is metabolized and cleared from the body is crucial for interpreting experimental results and for any potential future therapeutic considerations.

Finally, the full spectrum of its physiological effects beyond smooth muscle contraction remains largely unexplored. It is possible that this synthetic analog could have other, as yet unidentified, biological activities.

Emerging Research Avenues

Emerging research avenues for this compound are likely to focus on several key areas. Firstly, its use as a specific and potent pharmacological probe to investigate the intricacies of FP receptor signaling in various tissues and cell types. Its enhanced potency makes it a valuable tool for studying the downstream consequences of strong and sustained FP receptor activation.

Secondly, further synthetic modifications of the this compound structure could lead to the development of even more selective and potent FP receptor agonists or potentially antagonists. Such novel compounds could be instrumental in dissecting the physiological and pathophysiological roles of the PGF2α signaling pathway.

Another potential area of research is the investigation of its effects on cell types other than smooth muscle. Given the widespread distribution of FP receptors, it is plausible that this compound could influence other biological processes, which warrants further investigation.

Potential for Targeted Pharmacological Interventions Based on Academic Discoveries

The understanding of this compound's potent agonism at the FP receptor reinforces the therapeutic potential of targeting this signaling pathway. While this specific compound may not be a direct therapeutic agent, the principles learned from its activity can guide the development of novel drugs.

For instance, the development of selective FP receptor antagonists, inspired by the structure-activity relationships of agonists like this compound, could be beneficial in conditions characterized by excessive smooth muscle contraction or other FP receptor-mediated pathologies. nih.gov

Conversely, the design of tissue-specific FP receptor agonists with favorable pharmacokinetic profiles could be explored for therapeutic applications where targeted smooth muscle contraction is desired. Academic discoveries into the precise molecular interactions between compounds like this compound and the FP receptor will be instrumental in the rational design of such targeted pharmacological interventions. nih.gov The continued study of this and other synthetic prostaglandin analogs will undoubtedly contribute to a deeper understanding of prostanoid signaling and open new avenues for therapeutic innovation.

Chemical Compound Information

Compound Name
This compound
Prostaglandin F2alpha (PGF2α)
U-46619

Chemical Properties of this compound

PropertyValue
CAS Number 37786-06-4
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
Formal Name 9α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy prostaglandin F2alpha
Reactant of Route 2
11-Deoxy prostaglandin F2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.